

ZAP-180013: A Comprehensive Biological Activity Profile

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Compound of Interest

Compound Name: ZAP-180013

Cat. No.: B1683543

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Introduction

ZAP-180013 is a small molecule inhibitor targeting the Zeta-chain-associated protein kinase 70 (ZAP-70), a critical component of the T-cell receptor (TCR) signaling pathway.^{[1][2][3][4]} As a key regulator of T-cell activation and immune responses, ZAP-70 represents a promising therapeutic target for autoimmune diseases and organ transplantation.^{[4][5]} This technical guide provides an in-depth overview of the biological activity of **ZAP-180013**, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its characterization, and a visualization of its role in relevant signaling pathways.

Core Mechanism of Action

ZAP-180013 functions by inhibiting the interaction between the ZAP-70 SH2 domain and the immunoreceptor tyrosine-based activation motifs (ITAMs) within the TCR signaling pathway.^{[1][3][4]} This disruption prevents the recruitment and subsequent activation of ZAP-70, a pivotal step in the signal transduction cascade that leads to T-cell activation.^[5]

Quantitative Biological Activity

The inhibitory potency of **ZAP-180013** has been quantified using various biochemical assays. The half-maximal inhibitory concentration (IC₅₀) values are summarized in the table below.

Assay Type	IC50 (μM)	Description
Fluorescence Polarization (FP)	1.8	Measures the disruption of the ZAP-70 SH2 domain binding to a phosphorylated ITAM peptide. [1] [2] [3]
Fluorescence Polarization (FP)	9.6	As reported in a specific study, this value also reflects the inhibition of the ZAP-70 and T-cell receptor interaction. [4] [6]
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)	16.841	An orthogonal assay confirming the inhibitory effect on the ZAP-70 and T-cell receptor association. [4] [6]

Physicochemical Properties

Property	Value
Molecular Weight	454.32 g/mol [1]
Formula	C19H17Cl2N3O4S [1]
Purity	≥98% [1]
Solubility	Soluble to 100 mM in DMSO [1]
Storage	Store at -20°C [1]

Experimental Protocols

Detailed methodologies for the key experiments used to characterize the biological activity of **ZAP-180013** are provided below.

Fluorescence Polarization (FP) Assay

This assay is designed to measure the disruption of the binding between the ZAP-70 tandem SH2 (tSH2) domains and a dually phosphorylated ITAM peptide (2pY).

Materials:

- ZAP-70 tSH2 domain protein
- Fluorescently labeled 2pY peptide (e.g., with Alexa Fluor 488)
- Assay Buffer: 20 mM Tris pH 8.0, 150 mM NaCl, 1% glycerol, 1 mM TCEP, 0.01% Tween-20, 0.01% Triton X-100
- **ZAP-180013** compound dilutions
- 384-well black plates

Procedure:

- Prepare serial dilutions of **ZAP-180013** in DMSO and then dilute in assay buffer.
- In a 384-well plate, add the **ZAP-180013** dilutions.
- Add the ZAP-70 tSH2 protein to each well at a final concentration determined by prior titration experiments.
- Add the fluorescently labeled 2pY peptide to each well at a final concentration, also determined by prior titration.
- Include controls for 0% inhibition (ZAP-70 + 2pY peptide + DMSO) and 100% inhibition (free labeled 2pY peptide in assay buffer).
- Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach binding equilibrium.
- Measure the fluorescence polarization on a suitable plate reader.
- Calculate the percent inhibition relative to the controls and plot the data to determine the IC50 value using a four-parameter logistic fit.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This orthogonal assay confirms the inhibitory activity of **ZAP-180013** on the ZAP-70:2pY interaction.

Materials:

- Biotinylated ZAP-70 protein
- Alexa Fluor 488-labeled 2pY peptide (FRET acceptor)
- Terbium chelate-streptavidin (FRET donor)
- Assay Buffer: 20 mM Tris pH 8.0, 150 mM NaCl, 1% glycerol, 1 mM TCEP, 0.01% Tween-20, 0.01% Triton X-100
- **ZAP-180013** compound dilutions
- 384-well or 1536-well black plates

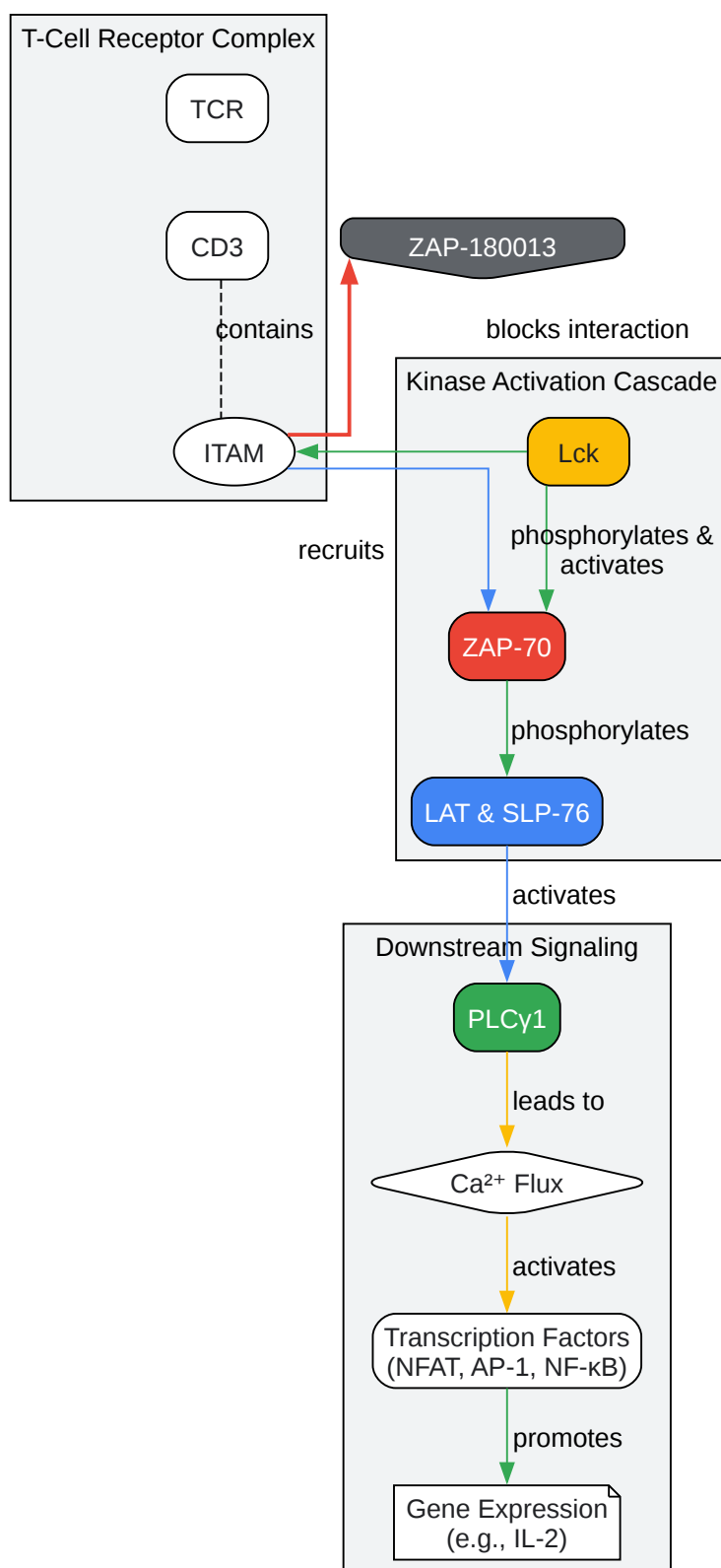
Procedure:

- Prepare serial dilutions of **ZAP-180013** in DMSO and subsequently in assay buffer.
- Dispense the compound dilutions into the wells of the plate.
- Prepare a mixture of biotinylated ZAP-70 and terbium chelate-streptavidin in assay buffer and add it to the wells.
- Add the Alexa Fluor 488-2pY peptide to initiate the binding reaction. Final concentrations should be optimized, for example: 2 nM ZAP-70, 100 nM Alexa Fluor 488-2pY, and 2 nM terbium chelate-streptavidin.[1]
- Incubate the plate at room temperature for a defined period.
- Read the plate on an EnVision plate reader with a 340/30 excitation filter and 495/10 and 520/25 emission filters.[1]

- Calculate the FRET ratio (520/495 nm fluorescence) and determine the percent inhibition to derive the IC₅₀ value.[\[1\]](#)

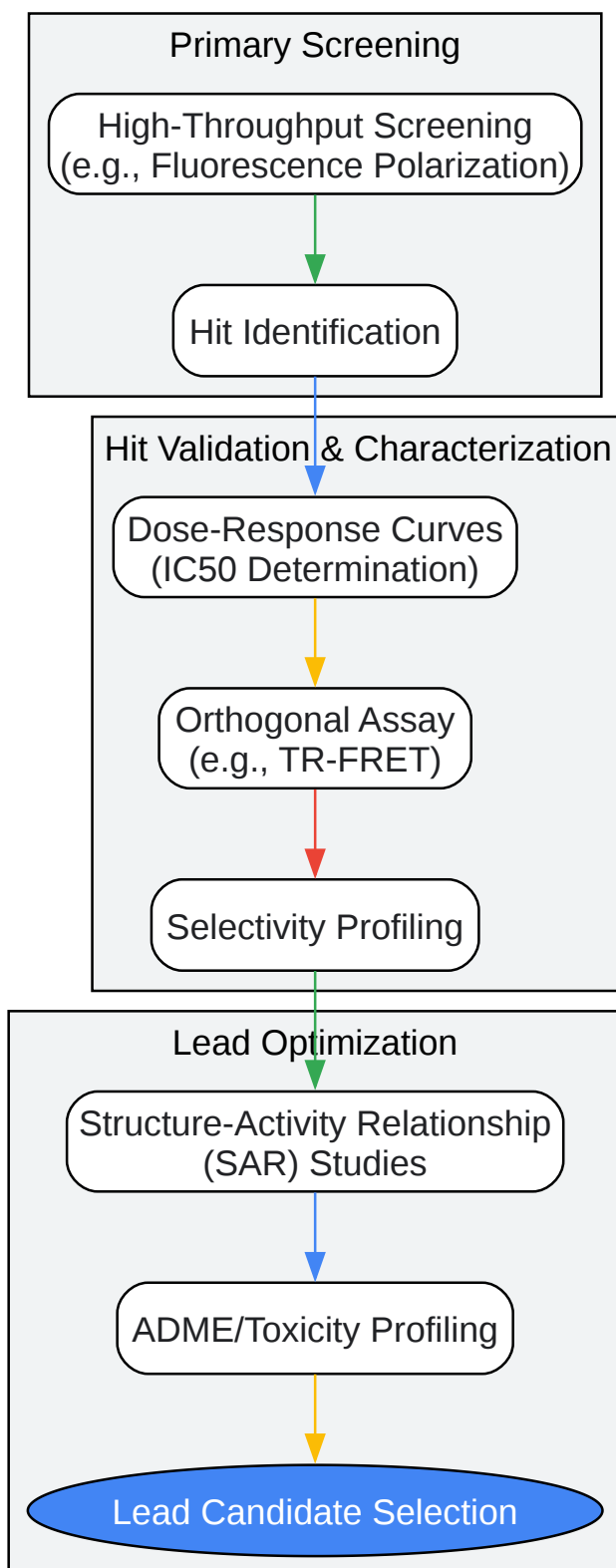
Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the ZAP-70 signaling pathway and a general workflow for inhibitor screening.



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Caption: ZAP-70 Signaling Pathway and Point of Inhibition by **ZAP-180013**.



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Caption: General Workflow for Kinase Inhibitor Screening and Development.

Conclusion

ZAP-180013 is a well-characterized inhibitor of the ZAP-70 kinase, demonstrating a clear mechanism of action by disrupting the crucial interaction between the ZAP-70 SH2 domain and ITAMs. The quantitative data from robust biochemical assays confirm its inhibitory potential. The detailed protocols and pathway diagrams provided herein serve as a valuable resource for researchers in the fields of immunology and drug discovery who are investigating ZAP-70 as a therapeutic target. Further studies to evaluate the cellular activity and in vivo efficacy of **ZAP-180013** are warranted to fully elucidate its therapeutic potential.

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